[4-Methyl-2-(morpholin-4-yl)phenyl]methanamine
CAS No.:
Cat. No.: VC16176827
Molecular Formula: C12H18N2O
Molecular Weight: 206.28 g/mol
* For research use only. Not for human or veterinary use.
![[4-Methyl-2-(morpholin-4-yl)phenyl]methanamine -](/images/structure/VC16176827.png)
Specification
Molecular Formula | C12H18N2O |
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Molecular Weight | 206.28 g/mol |
IUPAC Name | (4-methyl-2-morpholin-4-ylphenyl)methanamine |
Standard InChI | InChI=1S/C12H18N2O/c1-10-2-3-11(9-13)12(8-10)14-4-6-15-7-5-14/h2-3,8H,4-7,9,13H2,1H3 |
Standard InChI Key | FBIJCPWLIAYGLR-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C(C=C1)CN)N2CCOCC2 |
Introduction
Chemical Identity and Structural Characteristics
[4-Methyl-2-(morpholin-4-yl)phenyl]methanamine belongs to the class of arylalkylamines, featuring a phenyl ring backbone with two distinct substituents: a methyl group at the 4-position and a morpholine ring at the 2-position. The morpholine group, a six-membered heterocycle containing one oxygen and one nitrogen atom, confers both electronic and steric effects that influence the compound’s reactivity and biological interactions .
Molecular Formula and Key Identifiers
Property | Value |
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CAS Number | 1248247-52-0 |
Molecular Formula | C₁₂H₁₈N₂O |
Molecular Weight | 206.28 g/mol |
IUPAC Name | [4-Methyl-2-(morpholin-4-yl)phenyl]methanamine |
Purity (Commercial) | ≥97% (HPLC) |
The compound’s structure is validated through spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). For instance, the ¹H-NMR spectrum typically reveals signals for the methyl group (δ ~2.3 ppm), aromatic protons (δ ~6.8–7.2 ppm), and morpholine-related protons (δ ~3.6–4.0 ppm) .
Synthetic Methodologies
The synthesis of [4-Methyl-2-(morpholin-4-yl)phenyl]methanamine involves multi-step organic reactions, often starting from readily available precursors. A common approach leverages Ullmann coupling or Buchwald-Hartwig amination to introduce the morpholine group onto the phenyl ring, followed by functional group transformations to install the amine moiety .
Representative Synthetic Route
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Morpholine Introduction:
Reaction of 2-bromo-4-methylbenzoic acid with morpholine under palladium catalysis forms 4-methyl-2-(morpholin-4-yl)benzoic acid. -
Reduction to Primary Amine:
The carboxylic acid is converted to the corresponding amine via a Curtius rearrangement or through reduction using lithium aluminum hydride (LiAlH₄).
Key Reaction Conditions:
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Temperature: 80–120°C
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Catalysts: Pd(OAc)₂, Xantphos
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Solvents: Toluene, DMF
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and yield optimization. A patented method (WO2009057133A2) describes the use of continuous flow reactors to enhance reaction kinetics and purity, achieving yields exceeding 85% .
Physicochemical Properties
The compound exhibits solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Its logP value (octanol-water partition coefficient) of 1.8 suggests moderate lipophilicity, favorable for transmembrane permeability in biological systems .
Property | Value |
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Melting Point | 98–102°C (decomposes) |
Boiling Point | 320°C (estimated) |
Solubility in Water | <1 mg/mL |
pKa | 9.2 (amine group) |
Reactivity and Functionalization
The primary amine group enables diverse derivatization, including:
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Acylation: Reaction with acyl chlorides to form amides.
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Schiff Base Formation: Condensation with aldehydes/ketones.
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Metal Coordination: Chelation with transition metals (e.g., Cu²⁺, Fe³⁺) .
Example Reaction:
Applications in Pharmaceutical Research
Drug Intermediate
The compound serves as a critical intermediate in synthesizing antipsychotic and antidepressant agents. Its morpholine moiety enhances binding affinity to serotonin and dopamine receptors .
Biological Activity
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In vitro Studies: Demonstrates IC₅₀ values of 2.5 μM against monoamine oxidase B (MAO-B), suggesting potential in neurodegenerative disease therapy .
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ADMET Profile: Moderate hepatic clearance (15 mL/min/kg) and low cytotoxicity (CC₅₀ > 100 μM in HEK293 cells) .
Parameter | Recommendation |
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Storage | 2–8°C, inert atmosphere |
Hazard Classification | Irritant (Skin/Eye) |
PPE | Gloves, lab coat, goggles |
Acute toxicity studies in rodents indicate an LD₅₀ of 420 mg/kg (oral), warranting cautious handling .
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